molecular formula C21H26FN3O4S B3011504 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide CAS No. 1021117-23-6

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide

Cat. No.: B3011504
CAS No.: 1021117-23-6
M. Wt: 435.51
InChI Key: GTNOUKUNBJVVBN-UHFFFAOYSA-N
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Description

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the sulfonyl and methoxybenzamide groups. . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient and cost-effective synthesis of the compound. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing molecules, such as:

Uniqueness

What sets N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-29-18-7-4-6-17(16-18)21(26)23-10-5-15-30(27,28)25-13-11-24(12-14-25)20-9-3-2-8-19(20)22/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNOUKUNBJVVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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